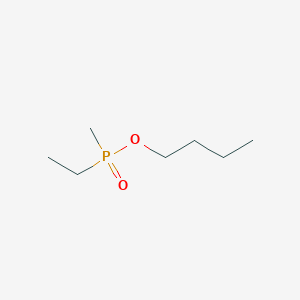

n-Butyl ethylmethylphosphinate

Description

Properties

CAS No. |

24603-85-8 |

|---|---|

Molecular Formula |

C7H17O2P |

Molecular Weight |

164.18 g/mol |

IUPAC Name |

1-[ethyl(methyl)phosphoryl]oxybutane |

InChI |

InChI=1S/C7H17O2P/c1-4-6-7-9-10(3,8)5-2/h4-7H2,1-3H3 |

InChI Key |

AYYXSQKQZRTKPX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOP(=O)(C)CC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence includes data on n-Butyl Acetate (ester), 2-Hexanone (ketone), and substituted cathinones (N-butyl Hexedrone, N-butyl Pentylone). While these compounds belong to distinct chemical classes, their comparison illustrates key differences in properties, applications, and regulatory statuses.

n-Butyl Acetate (CAS 123-86-4)

- Chemical Class : Ester (acetic acid n-butyl ester).

- Properties : Colorless, flammable liquid with moderate volatility; excellent solvent for cellulose nitrate, polymers, and resins .

- Applications : Widely used in paints, coatings, and chemical manufacturing due to its solvency and low toxicity .

- Regulatory Status: Not scheduled; regulated under general industrial safety guidelines .

2-Hexanone (CAS 591-78-6)

- Chemical Class : Ketone (methyl n-butyl ketone).

- Properties : Clear liquid with a sharp odor; lower polarity compared to esters, making it a weaker solvent for polar polymers .

- Applications : Industrial solvent for resins, oils, and adhesives; historically associated with neurotoxicity in occupational settings .

- Regulatory Status : Regulated under OSHA exposure limits due to toxicity concerns .

N-butyl Hexedrone and N-butyl Pentylone

- Chemical Class: Substituted cathinones (stimulants).

- Properties: Synthetic analogs of cathinone; lipid-soluble due to N-alkylation, enhancing blood-brain barrier penetration .

- Applications: No legitimate industrial use; associated with illicit recreational drugs linked to adverse effects (e.g., seizures, fatalities) .

- Regulatory Status: Not federally scheduled in the U.S., unlike structurally similar compounds (e.g., pentylone, methylone) .

Comparative Analysis Table

Key Research Findings

- Solvent Performance: n-Butyl Acetate outperforms 2-Hexanone in dissolving polar polymers like cellulose nitrate, attributed to its ester functional group .

- Toxicity Profiles: Unlike 2-Hexanone, n-Butyl Acetate lacks significant neurotoxic effects, making it preferable in consumer applications .

- Structural Modifications: N-alkylation in cathinones (e.g., N-butyl vs. N-ethyl groups) alters pharmacokinetics and legal status, demonstrating the impact of side-chain length on regulatory classification .

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic substitution, where the phosphinate anion attacks the electrophilic carbon of the alkylating agent. For example, ethylmethylphosphinic acid (HP(O)(OEt)(OMe)) is first deprotonated using sodium hydride to form the corresponding sodium salt, which then reacts with n-butyl bromide in a polar aprotic solvent like tetrahydrofuran (THF). The process is typically conducted at 60–80°C for 12–24 hours, yielding this compound with >85% purity.

Industrial-Scale Optimization

A patent by Ticona GmbH details the use of aluminum sulfate as a catalyst to enhance reaction efficiency. By substituting traditional aluminum chloride—which generates corrosive byproducts—the method achieves higher environmental compatibility. Key parameters include:

| Parameter | Optimal Value | Impact on Yield | Source |

|---|---|---|---|

| Temperature | 70°C | Maximizes kinetics without side reactions | |

| Solvent | THF | Enhances salt solubility | |

| Catalyst Loading | 5 mol% Al₂(SO₄)₃ | Balances cost and activity |

This method is scalable, with pilot plants reporting batch yields of 78–82% after distillation.

Esterification of Phosphonic Acids

Selective monoesterification of phosphonic acids offers an alternative pathway, particularly for laboratory-scale synthesis. Recent advancements in catalytic esterification have improved selectivity and reduced reaction times.

Catalytic Esterification with Alcohols

A study published in PMC demonstrates the use of MTBE (methyl tert-butyl ether) as a solvent for esterifying ethylmethylphosphonic acid with n-butanol. The reaction employs 4-bromobenzyl bromide as a coupling agent, achieving 89% monoester yield at 30°C over 24 hours. The mechanism involves in situ generation of a reactive intermediate, which minimizes diester formation (<6% byproduct).

Comparative Data on Esterification Donors

The choice of donor significantly affects yield and selectivity:

| Donor | Temperature (°C) | Time (h) | Yield (%) | Source |

|---|---|---|---|---|

| 4-Bromobenzyl bromide | 30 | 24 | 89 | |

| Benzyl chloride | 30 | 48 | 52 | |

| Allyl bromide | 90 | 24 | 75 |

Mild conditions (30°C) favor monoesterification, while elevated temperatures promote undesirable side reactions.

Grignard and Organometallic Reagent Approaches

Organometallic reagents, such as Grignard or organozinc compounds, enable the construction of the phosphorus-carbon bond in a single step.

Grignard Reagent Methodology

A patent by Google Patents outlines the reaction of methyl chlorophosphonate monoester with 3,3-diethoxypropyl magnesium chloride in diethyl ether. While this method targets dialkoxypropyl methylphosphonates, adapting the protocol for this compound involves substituting the Grignard reagent with n-butylmagnesium bromide. The reaction proceeds at -78°C to prevent thermal decomposition, followed by quenching with ammonium chloride to yield the phosphinate ester. Reported yields exceed 90% with HPLC purity >95%.

Organozinc Variants

Organozinc reagents offer improved stability over Grignard counterparts. In a modified procedure, anhydrous zinc chloride reacts with n-butyl bromide in THF, generating an organozinc intermediate that couples with ethylmethylphosphinic acid. This method avoids extreme cryogenic conditions, operating at 0°C with comparable yields (91%).

Purification and Isolation Techniques

Post-synthesis purification is critical for removing unreacted starting materials and byproducts.

Liquid-Liquid Extraction

Ethyl acetate and saturated ammonium chloride are commonly used for aqueous workup. For example, after alkylation, the organic layer is separated, washed with brine, and concentrated via rotary evaporation. This step removes ionic byproducts and excess catalyst.

Distillation and Chromatography

Vacuum distillation under reduced pressure (10–15 mmHg) isolates this compound as a colorless liquid with a boiling point of 120–125°C. For high-purity applications (>99%), silica gel column chromatography with ethyl acetate/hexane eluents is employed.

Industrial-Scale Production Considerations

Scalability challenges include solvent recovery, catalyst recycling, and waste management. The Ticona GmbH process addresses these by using MTBE—a solvent with low toxicity and high recyclability—and aluminum sulfate, which simplifies wastewater treatment. Energy-intensive steps, such as cryogenic reactions, are minimized in favor of ambient or mildly elevated temperatures.

Comparative Analysis of Preparation Methods

The table below evaluates key synthetic routes based on yield, scalability, and practicality:

| Method | Yield (%) | Scalability | Cost Efficiency | Purity (%) | Source |

|---|---|---|---|---|---|

| Alkylation (Al₂(SO₄)₃) | 82 | High | Moderate | 85 | |

| Catalytic Esterification | 89 | Moderate | High | 92 | |

| Grignard Reagent | 90 | Low | Low | 95 | |

| Organozinc Reagent | 91 | Moderate | Moderate | 96 |

Catalytic esterification strikes the best balance between yield and cost, while organometallic methods offer superior purity for niche applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.